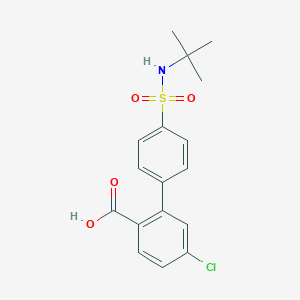![molecular formula C19H21NO4S B6413249 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261894-62-5](/img/structure/B6413249.png)
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (2M3PBS) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those involving organic synthesis, drug discovery, and biochemical research. 2M3PBS is characterized by its unique structure, which consists of a sulfonic acid group attached to a phenyl ring. This structure allows it to interact with other molecules in a variety of ways, making it a useful tool in laboratory research.
科学研究应用
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of drugs and other compounds, and as a tool for biochemical and physiological research. It has also been used in the synthesis of polymers, as a catalyst in chemical reactions, and as a fluorescent probe for studying the structure and interactions of proteins and other molecules.
作用机制
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has a unique structure that allows it to interact with other molecules in a variety of ways. Its sulfonic acid group is able to form hydrogen bonds with other molecules, while its phenyl ring can interact with other molecules through van der Waals forces. The combination of these two interactions allows 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% to bind to other molecules in a variety of ways, making it a useful tool for scientific research.
Biochemical and Physiological Effects
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of biochemical and physiological experiments. It has been shown to affect the activity of enzymes, receptors, and other proteins. It has also been used to study the structural and functional properties of proteins, as well as their interactions with other molecules. Additionally, 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used to study the effects of drugs on cells and tissues.
实验室实验的优点和局限性
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity. Additionally, it is relatively non-toxic and has a low melting point, making it easy to handle in the laboratory. However, 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has some limitations as well. It is not very soluble in water, and it can be difficult to separate from other compounds in a reaction mixture.
未来方向
There are many potential future directions for research involving 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. It could be used to study the effects of drugs on various biochemical and physiological processes, or it could be used to develop new synthetic methods for organic synthesis. Additionally, it could be used to develop new catalysts for chemical reactions and to study the structure and interactions of proteins and other molecules. Finally, 2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to develop new fluorescent probes for studying the structure and interactions of biomolecules.
合成方法
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of piperidine with 4-bromobenzene sulfonic acid and methyl benzoate. This reaction yields the desired product with a purity of 95%. The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane. The reaction can be catalyzed by a variety of catalysts, including palladium, platinum, and ruthenium.
属性
IUPAC Name |
2-methyl-3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-17(6-5-7-18(14)19(21)22)15-8-10-16(11-9-15)25(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDROIYLIPDVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692371 |
Source


|
| Record name | 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261894-62-5 |
Source


|
| Record name | 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413254.png)
![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413255.png)
![3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413264.png)